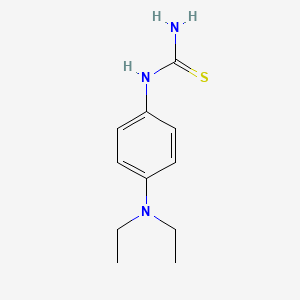
4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, characterization, and potential biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation as mentioned in the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine . These methods could potentially be applied to the synthesis of "4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one" by adapting the starting materials and reaction conditions to incorporate the 2-bromobenzenesulfonyl and pyridin-3-yl groups into the piperazin-2-one core.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis . These techniques would also be relevant for confirming the structure of "4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one" after its synthesis.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one". However, they do mention the reactivity of similar heterocyclic compounds. For instance, the reaction of 3-(pyridin-2-yl)-1,2,4-triazines with aryne intermediates leads to the formation of various transformation products . This suggests that the compound may also undergo interesting transformations under the right conditions, potentially leading to biologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the papers. However, similar compounds have been characterized for their antimicrobial activity , and receptor binding affinities , indicating that "4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one" could also be evaluated for such properties. The presence of the bromobenzenesulfonyl group suggests potential for further chemical modifications, which could be explored to enhance the compound's biological activities.
properties
IUPAC Name |
4-(2-bromophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEHYFJJFCDKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)


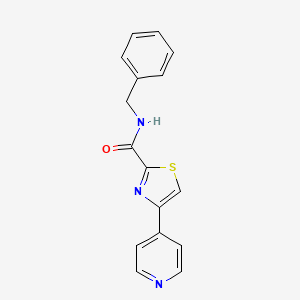
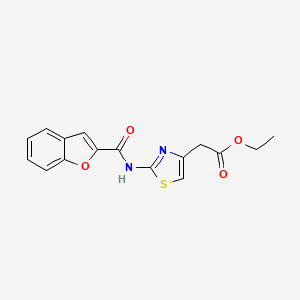
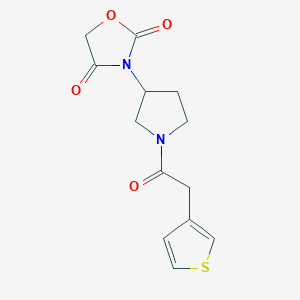
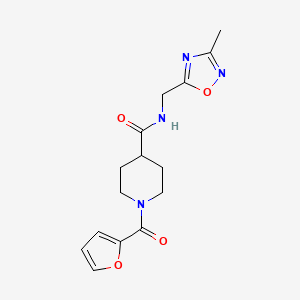
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)
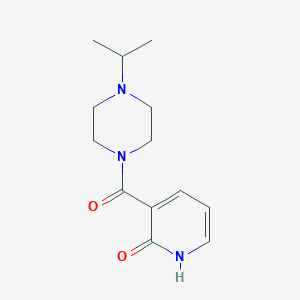
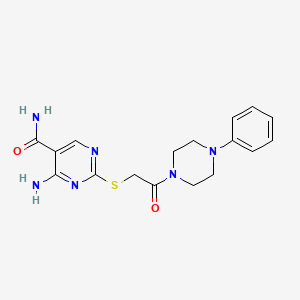
![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

